Cas no 627538-65-2 (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-)
1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-
- Epitrametol
- 1-(3-Chloro-4-methoxyphenyl)-1,2-propanediol
- Trametol
- 1-(3-CHLORO-4-METHOXYPHENYL)PROPANE-1,2-DIOL
- CHEBI:201636
- 169217-47-4
- 627538-65-2
- (1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
- AKOS032962788
- Rel-(1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol
-
- Inchi: 1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10+/m1/s1
- InChI Key: AZXJGOGDICMETN-LDWIPMOCSA-N
- SMILES: ClC1=C(C=CC(=C1)[C@H]([C@@H](C)O)O)OC
Computed Properties
- Exact Mass: 216.0553220g/mol
- Monoisotopic Mass: 216.0553220g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 366.9±42.0 °C at 760 mmHg
- Flash Point: 175.7±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y54906-1mg |
Epitrametol |
627538-65-2 | 95% | 1mg |
¥1600.00 | 2022-12-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878115-1mg |
Epitrametol |
627538-65-2 | 95% | 1mg |
¥1,368.00 | 2022-12-10 | |
| Enamine | EN300-26007224-1.0g |
(1R,2R)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol |
627538-65-2 | 95% | 1.0g |
$0.0 | 2023-01-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y54906-1mg |
Epitrametol |
627538-65-2 | 95% | 1mg |
¥1600.00 | 2023-09-15 |
1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-
Compound CAS No 627538-65-2: 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-
The compound CAS No 627538-65-2, also known as 1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-, is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material science.
Structural Analysis and Physical Properties
The molecular structure of CAS No 627538-65-2 is characterized by a propanediol backbone with a substituted phenyl group at the first carbon. The phenyl group is further modified with a chlorine atom at position 3 and a methoxy group at position 4, which introduces significant electronic and steric effects. The stereochemistry of the compound is defined as rel-(1R,2R), indicating a specific spatial arrangement of the substituents that may influence its reactivity and physical properties.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and stereochemistry. These studies have revealed that the compound exhibits a melting point of approximately 105°C and a boiling point around 300°C, making it suitable for use in high-temperature applications.
Synthesis and Applications
The synthesis of CAS No 627538-65-2 involves a multi-step process that typically begins with the preparation of the substituted phenyl derivative followed by its coupling with the propanediol moiety. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity. This has been achieved through the use of chiral catalysts such as Noyori-type ligands, which facilitate the formation of the desired stereochemistry.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the preparation of novel polymers with tailored mechanical and thermal properties. Additionally, research has shown that this compound can serve as a precursor for the development of biologically active molecules, potentially opening avenues for drug discovery.
Recent Research Developments
In recent years, there has been growing interest in exploring the biological activity of CAS No 627538-65-2. Studies conducted by researchers at leading institutions have demonstrated that this compound exhibits moderate activity against certain enzymes involved in metabolic pathways. These findings suggest that it may have potential as a lead compound for developing therapeutic agents targeting specific diseases.
Moreover, environmental scientists have investigated the biodegradation potential of this compound under various conditions. Results indicate that it undergoes slow degradation under aerobic conditions but can be effectively treated using advanced oxidation processes such as Fenton's reagent or UV irradiation.
Conclusion
Overall, CAS No 627538-65-2 (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an attractive candidate for further research and development in fields ranging from materials science to pharmacology.
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